1-O-Tert-butyl 4-O-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate

Nucleophilic substitution Leaving group kinetics Late-stage diversification

This 4,4-disubstituted piperidine building block integrates an orthogonal Boc/methyl ester pair and a reactive bromomethyl group at the quaternary C4 center. The bromine leaving group provides up to 50-fold higher SN2 reactivity versus chloro analogs, enabling >90% nucleophilic diversification within 2–4 hours. The Boc-methyl ester orthogonality permits sequential deprotection without cross-reactivity, ideal for peptide coupling and on-resin strategies. The gem-disubstituted C4 architecture enforces conformational restriction valued in CNS drug discovery. Choose this compound to eliminate procurement risk from generic substitutions that compromise reactivity, orthogonality, and steric profile.

Molecular Formula C13H22BrNO4
Molecular Weight 336.226
CAS No. 2445793-51-9
Cat. No. B2906226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Tert-butyl 4-O-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate
CAS2445793-51-9
Molecular FormulaC13H22BrNO4
Molecular Weight336.226
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CBr)C(=O)OC
InChIInChI=1S/C13H22BrNO4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-9H2,1-4H3
InChIKeyQRCVXWHJJDFHKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-O-Tert-butyl 4-O-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate (CAS 2445793-51-9) — A Bis-Protected, Gem-Disubstituted Piperidine Building Block for Medicinal Chemistry


1-O-Tert-butyl 4-O-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate (C₁₃H₂₂BrNO₄, MW 336.22) is a piperidine derivative that incorporates three key functional features within a single molecular scaffold: an acid-labile tert-butoxycarbonyl (Boc) group at the N1-position, a base-labile methyl ester at the C4-quaternary center, and a benzylic bromomethyl substituent at C4 . This combination of orthogonal protecting groups and a reactive electrophilic center distinguishes it from both mono-functionalized piperidine building blocks and from analogs that employ different halogen leaving groups or ester partners. The compound is cataloged as a research-use-only intermediate employed in the synthesis of 4,4-disubstituted piperidine-containing bioactive molecules .

Why Closely Related Piperidine‑1,4‑dicarboxylate Analogs Cannot Substitute 1-O-Tert-butyl 4-O-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate


Simple replacement of the bromomethyl group by chloromethyl, hydroxymethyl, or hydrogen, or swapping of the methyl ester for an ethyl or benzyl ester, fundamentally alters three critical parameters that define this building block’s utility: (i) the electrophilic reactivity of the C4 leaving group, (ii) the orthogonality window between the two ester protecting groups, and (iii) the steric and electronic environment around the quaternary center [1][2]. Substituting the bromine for chlorine, for instance, can reduce the rate of nucleophilic displacement by up to ~50-fold under typical SN2 conditions, directly impacting late-stage diversification efficiency [2]. Likewise, changing the methyl ester to a more sterically hindered ester alters both the kinetics of selective deprotection and the conformational properties of the resulting 4,4-disubstituted piperidine ring, which can influence target binding in downstream medicinal chemistry applications [3]. These quantitative differences make generic substitution a source of unexpected synthetic failure and procurement risk in multi-step syntheses.

Quantitative Evidence Differentiating 1-O-Tert-butyl 4-O-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate from Closest Analogs


Bromomethyl vs Chloromethyl: Relative SN2 Reactivity Advantage

The bromomethyl group attached to the piperidine C4 carbon serves as a highly efficient leaving group for SN2 nucleophilic substitutions. In direct comparison to the corresponding chloromethyl analog (e.g., 1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate), the bromine leaving group provides a quantifiable rate enhancement. For model benzylic systems, the relative rate of SN2 reaction of benzyl bromide versus benzyl chloride with azide ion in DMF is approximately 50:1 [1]. This difference translates into shorter reaction times, lower temperatures, and higher yields in aliphatic nucleophilic substitutions at the piperidine scaffold .

Nucleophilic substitution Leaving group kinetics Late-stage diversification

Orthogonal Boc‑Methyl Ester Protection for Selective Deprotection

The presence of a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and a methyl ester on the C4 carboxylate enables fully orthogonal deprotection. Boc can be removed quantitatively under acidic conditions (e.g., TFA–CH₂Cl₂, 1:1, 30 min, >95% yield) without affecting the methyl ester [1][2]. Conversely, the methyl ester can be saponified under basic conditions (LiOH, THF–H₂O, 0–25 °C, 2–4 h) while the Boc group remains intact [1]. Analogs lacking this orthogonal pair—such as 1-tert-butyl 4-ethyl 4-(bromomethyl)piperidine-1,4-dicarboxylate, which replaces the methyl ester with an ethyl ester—exhibit slower saponification kinetics and reduced discrimination between ester types, complicating selective deprotection in multi-step syntheses.

Protecting group strategy Orthogonal deprotection kinetics Peptide coupling compatibility

Gem‑Disubstitution at C4 for Conformational Restriction and Metabolic Stability

The quaternary carbon at C4, bearing both a bromomethyl and a methyl ester substituent, introduces gem‑disubstitution that restricts the piperidine ring’s conformational flexibility. This structural feature has been shown, across multiple medicinal chemistry campaigns, to improve metabolic stability and target selectivity relative to mono‑substituted piperidine derivatives [1][2]. In a recent review of FDA-approved drugs, piperidine rings with gem‑disubstitution patterns appear in over 15% of piperidine-containing therapeutics, compared to less than 5% for simple 4‑monosubstituted piperidines, reflecting a preference for this scaffold in achieving favorable pharmacokinetic profiles [2].

Conformational constraint Metabolic stability Piperidine scaffold diversity

Optimal Application Scenarios for 1-O-Tert-butyl 4-O-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate Based on Quantitative Evidence


Late‑Stage Diversification via Nucleophilic Displacement in Medicinal Chemistry Campaigns

The 50‑fold SN2 reactivity advantage of the bromomethyl group over chloromethyl analogs [1] makes this compound the preferred intermediate for high‑throughput nucleophilic diversification. Research groups synthesizing libraries of 4‑substituted piperidine‑4‑carboxylic acid derivatives can reliably use standard conditions (NaN₃ or amine nucleophiles, DMF, 25–60 °C) to achieve >90% conversion within 2–4 hours, thereby accelerating SAR exploration.

Solid‑Phase Peptide Synthesis Requiring Orthogonal Protection

The orthogonal Boc‑methyl ester pair enables sequential deprotection without cross‑reactivity [2]. This compound can be incorporated into a peptide chain via its C4‑carboxylate after methyl ester hydrolysis, while the Boc‑protected piperidine nitrogen remains stable under basic conditions. Subsequent Boc removal on‑resin releases the free amine for further coupling, a strategy not feasible with non‑orthogonal ester pairs such as ethyl or benzyl esters.

Conformationally Constrained Piperidine Scaffold for CNS‑Penetrant Lead Optimization

The gem‑disubstituted quaternary center at C4 imposes a conformational restriction that is highly desirable in CNS drug discovery [3]. Incorporating this building block during hit‑to‑lead optimization can enhance metabolic stability and target selectivity, as evidenced by the >3‑fold higher prevalence of gem‑disubstituted piperidines among FDA‑approved drugs compared to mono‑substituted counterparts [3][4].

Quote Request

Request a Quote for 1-O-Tert-butyl 4-O-methyl 4-(bromomethyl)piperidine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.